molecular formula C23H22N2O2S2 B3412680 4-benzyl-3-((2,5-dimethylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 933214-57-4

4-benzyl-3-((2,5-dimethylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B3412680
CAS No.: 933214-57-4
M. Wt: 422.6 g/mol
InChI Key: WOHQSZZSHRJJHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-3-((2,5-dimethylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a synthetic compound based on the 1,2,4-benzothiadiazine 1,1-dioxide scaffold, a structure of significant interest in medicinal chemistry due to its diverse biological activities. Compounds featuring this core structure have been investigated as potent inhibitors for various enzymatic targets. Research on analogous structures has shown potential in developing inhibitors for kinases like PI3Kδ, a target in oncology and immunology . Furthermore, the 1,2,4-thiadiazine scaffold is found in positive allosteric modulators of ionotropic receptors in neuroscience research, such as the AMPA receptor , and has also been explored in the context of inhibiting viral enzymes like HIV-1 integrase . The specific substitution pattern of this reagent, featuring a 4-benzyl group and a 3-((2,5-dimethylbenzyl)thio) side chain, is designed to modulate its electronic properties, lipophilicity, and binding affinity to target proteins, making it a valuable chemical tool for structure-activity relationship (SAR) studies. Researchers can utilize this compound to probe biological mechanisms and develop novel therapeutic agents across various disease areas. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-benzyl-3-[(2,5-dimethylphenyl)methylsulfanyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2S2/c1-17-12-13-18(2)20(14-17)16-28-23-24-29(26,27)22-11-7-6-10-21(22)25(23)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHQSZZSHRJJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-3-((2,5-dimethylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylbenzyl chloride with sodium thiolate to form the corresponding thioether. This intermediate is then reacted with 4-benzyl-1,2,4-thiadiazine-1,1-dioxide under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-3-((2,5-dimethylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The benzyl and dimethylbenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

4-benzyl-3-((2,5-dimethylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-benzyl-3-((2,5-dimethylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s sulfur and nitrogen atoms may play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Benzothiadiazine vs. Thienothiadiazine Dioxides

  • Benzo[e][1,2,4]thiadiazine 1,1-dioxides : The benzene-fused core (e.g., the target compound) is associated with AMPA receptor potentiation and cognitive enhancement. For example, 7-chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (12b) demonstrated oral bioavailability and marked cognitive effects in rats .
  • Thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxides: Replacing the benzene ring with thiophene (e.g., compound 24) retained AMPA activity while altering metabolic stability. 6-Chloro-4-ethyl-thieno[2,3-e] derivative 24 enhanced cognition in mice at 0.3 mg/kg orally, validating thiophene as a bioisostere .

Key Difference : Thiophene analogs often exhibit improved pharmacokinetics due to reduced aromaticity and enhanced solubility, whereas benzothiadiazines may offer stronger receptor affinity .

Pyridothiadiazine Dioxides

Pyrido-fused analogs (e.g., 3-heteroaryl-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxides) show divergent activities. For instance, 3-pyridyl-substituted derivatives demonstrated anticancer activity against renal and lung cancer cell lines , unlike AMPA-focused benzothiadiazines.

Substituent Effects at Position 3

The target compound’s 3-((2,5-dimethylbenzyl)thio) group distinguishes it from other 3-substituted analogs:

  • 3-Heteroaryl Derivatives: Pyridyl, quinolinyl, or imidazolyl groups at position 3 (e.g., compound 6 in ) are linked to anticancer activity but poor tuberculostatic effects .
  • 3-Alkylamino/Thioether Groups: Bulkier substituents like (2,5-dimethylbenzyl)thio may enhance lipophilicity and membrane permeability compared to smaller alkylamino groups (e.g., 3-ethylamino derivatives in KATP openers ).

Comparison Table :

Compound Position 3 Substituent Biological Activity Reference
Target Compound (2,5-Dimethylbenzyl)thio Not reported (inferred AMPA)
6 () Pyridin-2-yl Anticancer (renal/lung cells)
12b () None (7-Cl, 4-Fluoroethyl) AMPA potentiation
24 () None (Thieno core) Cognitive enhancement

Substituent Effects at Position 4

  • For example, 4-ethyl and 4-fluoroethyl groups in analogs 12b and 24 improved oral activity .
  • Cyclopropyl/Allyl Groups: In thienothiadiazines (e.g., compounds 27 and 28), cyclopropyl at position 4 enhanced AMPA activity, while allyl groups required reduction for stability .

Key Insight : Larger 4-substituents (e.g., benzyl) may hinder enzymatic degradation but could reduce receptor binding efficiency compared to compact groups like ethyl or fluoroethyl .

Pharmacological Profile Comparison

  • AMPA Receptor Modulation : Fluorinated 4-substituents (e.g., 12b) and thiophene cores (e.g., 24) are optimal for cognitive enhancement . The target compound’s benzyl group may limit blood-brain barrier penetration.
  • Anticancer Activity : 3-Heteroaryl derivatives (e.g., pyridyl) inhibit cancer cell growth via sulfonamide-mediated carbonic anhydrase IX inhibition . The target’s thioether group may lack this specificity.
  • Antimicrobial Effects : Benzothiadiazines with chlorinated aryl groups (e.g., 2-chlorobenzenesulfonamide derivatives) showed tuberculostatic activity , but the target’s dimethylbenzylthio group is untested.

Research Findings and Trends

Fluorination Enhances Stability: 4-Fluoroethyl substituents (e.g., 12b) improve metabolic stability and AMPA activity compared to non-fluorinated analogs .

3-Substituent Diversity : While heteroaryl groups favor anticancer activity, thioethers (as in the target compound) may offer unexplored binding modes for AMPA or KATP targets .

Biological Activity

4-benzyl-3-((2,5-dimethylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the condensation of sulfonamide derivatives with heterocyclic methyl carbimidates. The reaction is carried out in the presence of a base like triethylamine and a solvent such as pyridine. Industrially, the synthesis is scaled up while maintaining strict control over reaction parameters to ensure product consistency and purity.

The molecular formula of this compound is C23H20N3O3S2C_{23}H_{20}N_3O_3S_2 with a molecular weight of approximately 469.6 g/mol. Its structure includes a thioether moiety which contributes to its biological activities.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Studies have shown that derivatives of thiadiazine compounds can inhibit cancer cell proliferation. For instance, certain analogs have demonstrated significant cytotoxic effects against human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against both Gram-positive and Gram-negative bacteria. In vitro tests revealed moderate to high inhibition against strains like Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition : Investigations into the mechanism of action suggest that the compound may act as an enzyme inhibitor, potentially modulating key biological pathways involved in disease processes .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors that play critical roles in cellular signaling pathways.

Comparative Analysis

A comparison with similar compounds reveals unique aspects of this thiadiazine derivative:

Compound TypeBiological ActivityNotable Features
1,3,4-Thiadiazole DerivativesAntimicrobial, AnticancerKnown for broad-spectrum activity
1,2,4-Benzothiadiazine 1,1-DioxidesCardiovascular effectsExhibits hypertensive properties

The unique structural features of this compound may confer distinct therapeutic properties not found in other thiadiazine derivatives.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biomedical applications:

  • Anticancer Study : A study evaluated several analogs of thiadiazines for their cytotoxic effects on breast cancer cell lines. The results indicated that modifications to the benzyl group significantly enhanced anticancer activity .
  • Antimicrobial Evaluation : In vitro assays demonstrated that the compound exhibited potent antimicrobial activity against multiple pathogens with a minimum inhibitory concentration (MIC) lower than many conventional antibiotics .

Q & A

Basic: What are the recommended synthetic routes for 4-benzyl-3-((2,5-dimethylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from benzothiadiazine precursors. A common approach includes:

Thiadiazine Ring Formation : React benzo-fused precursors with sulfonating agents under controlled pH (e.g., Na₂CO₃) to form the 1,1-dioxide core.

Substituent Introduction : Introduce the 4-benzyl group via alkylation using benzyl halides in the presence of a base (e.g., K₂CO₃).

Thioether Formation : Attach the (2,5-dimethylbenzyl)thio group via nucleophilic substitution with 2,5-dimethylbenzyl mercaptan and a catalyst like DABCO .
Key Conditions : Use anhydrous DMF or THF as solvents, temperatures between 60–80°C, and purification via column chromatography (silica gel, ethyl acetate/hexane).

Basic: How is the purity and structural integrity of this compound characterized?

Methodological Answer:

  • Purity : Assessed via HPLC (C18 column, acetonitrile/water gradient) with ≥95% purity threshold.
  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, aromatic protons in 2,5-dimethylbenzyl group at δ 6.8–7.2 ppm) .
    • X-ray Crystallography : Resolve stereochemistry and bond angles (e.g., S=O bond distances ~1.43 Å) .
    • Mass Spectrometry : HRMS (ESI+) to confirm molecular ion [M+H]⁺.

Advanced: What strategies optimize yield and purity in large-scale synthesis?

Methodological Answer:

  • Catalyst Optimization : Use silver oxide for dimerization or DABCO for thioether formation to reduce side products .
  • Continuous Flow Reactors : Enhance reaction homogeneity and scalability while maintaining 70–85% yield .
  • Purification : Employ recrystallization (methanol/water) or preparative HPLC for high-purity batches (>99%) .

Advanced: What in vitro assays evaluate its biological activity?

Methodological Answer:

  • Antimicrobial Activity :
    • MIC Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 12.5–100 µg/mL .
  • Anticancer Screening :
    • MTT Assay : Evaluate IC₅₀ values in U937 (leukemia) or A549 (lung cancer) cell lines .
  • Receptor Modulation :
    • AMPA Receptor Potentiation : Electrophysiology in rat cortical neurons (EC₅₀ measurement) .
    • KATP Channel Activation : Patch-clamp assays on pancreatic β-cells .

Basic: What computational methods predict its biological targets?

Methodological Answer:

  • CoMFA/CoMSIA : Generate 3D-QSAR models using steric, electrostatic, and hydrophobic fields to predict activity against KATP or AMPA receptors .
  • Molecular Docking : Simulate binding to AMPA receptor GluA2 subunit (PDB: 3KG2) using AutoDock Vina .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Triangulation : Cross-validate results using orthogonal assays (e.g., combine MTT with flow cytometry for apoptosis) .
  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.
  • Structural Analog Comparison : Compare with derivatives (e.g., pyrido/thienothiadiazines) to isolate substituent effects .

Advanced: Design a study to assess cognitive enhancement via AMPA receptor modulation.

Methodological Answer:

In Vivo Models : Administer 0.1–10 mg/kg (oral) to C57BL/6 mice.

Long-Term Potentiation (LTP) : Measure EPSP slopes in hippocampal slices .

Object Recognition Test : Evaluate memory retention at 24h post-training .

Noradrenaline Release : Quantify via microdialysis in prefrontal cortex .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-benzyl-3-((2,5-dimethylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
4-benzyl-3-((2,5-dimethylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.